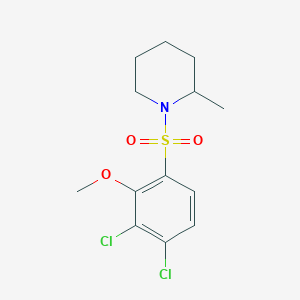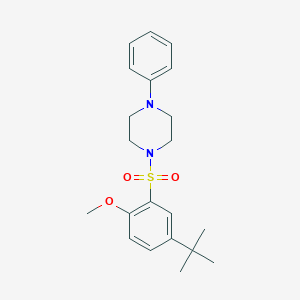
1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine is a complex organic compound with a unique structure that combines a piperazine ring with a sulfonyl group, a tert-butyl group, and a methoxy group
Vorbereitungsmethoden
The synthesis of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine typically involves multiple steps. One common route includes the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Wirkmechanismus
The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with receptor sites, potentially modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-methylpiperazine: This compound has a methyl group instead of a phenyl group, which can affect its binding affinity and specificity.
1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-ethylpiperazine: The ethyl group can influence the compound’s solubility and reactivity.
1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-isopropylpiperazine: The isopropyl group can alter the compound’s steric properties and interaction with molecular targets.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of 1-(5-Tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine in scientific research.
Eigenschaften
CAS-Nummer |
714203-10-8 |
|---|---|
Molekularformel |
C21H28N2O3S |
Molekulargewicht |
388.5g/mol |
IUPAC-Name |
1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C21H28N2O3S/c1-21(2,3)17-10-11-19(26-4)20(16-17)27(24,25)23-14-12-22(13-15-23)18-8-6-5-7-9-18/h5-11,16H,12-15H2,1-4H3 |
InChI-Schlüssel |
YTZGWZWHAYJTBT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


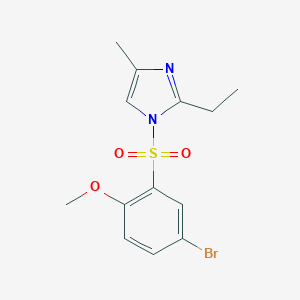
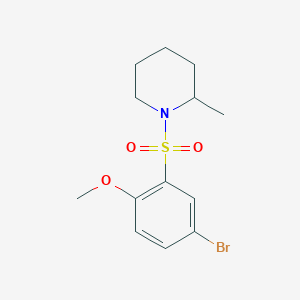
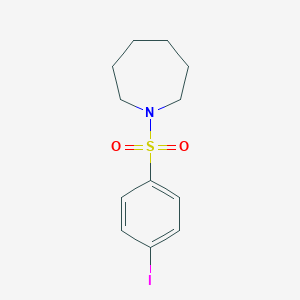
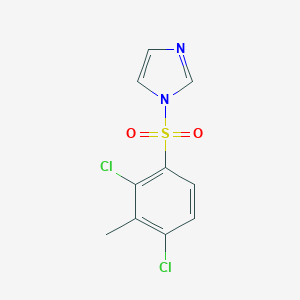
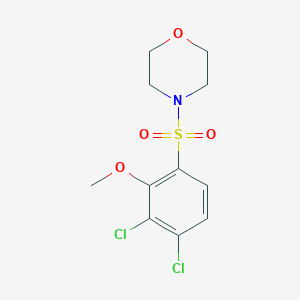
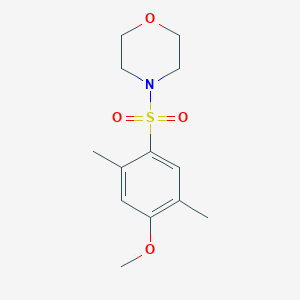
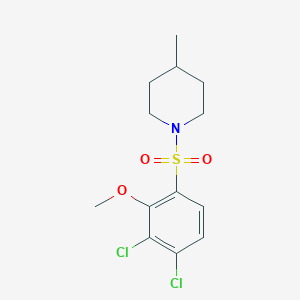
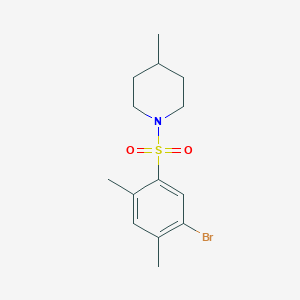
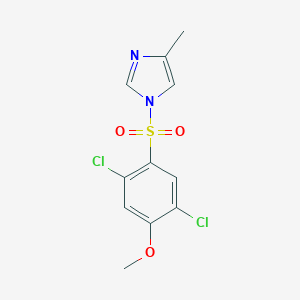
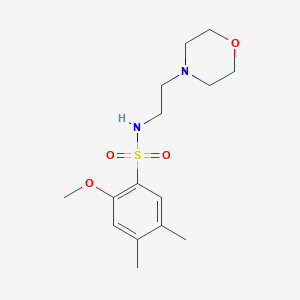
![1-[(5-Isopropyl-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345300.png)
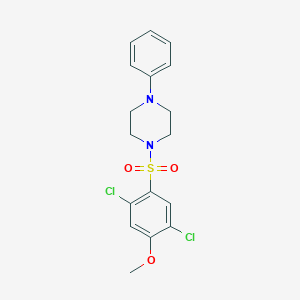
![2-Methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B345302.png)
